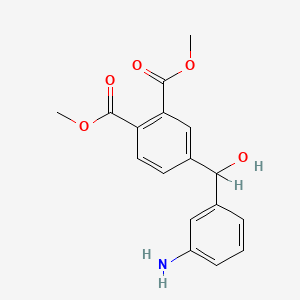

Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate

Description

Properties

CAS No. |

52656-24-3 |

|---|---|

Molecular Formula |

C17H17NO5 |

Molecular Weight |

315.32 g/mol |

IUPAC Name |

dimethyl 4-[(3-aminophenyl)-hydroxymethyl]benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C17H17NO5/c1-22-16(20)13-7-6-11(9-14(13)17(21)23-2)15(19)10-4-3-5-12(18)8-10/h3-9,15,19H,18H2,1-2H3 |

InChI Key |

UBZGJSFNOQCQJF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(C2=CC(=CC=C2)N)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Dimethyl Phthalate Intermediate

The initial step involves the esterification of phthalic anhydride with methanol to produce dimethyl phthalate, which serves as the backbone for further functionalization. The process is generally catalyzed by acidic catalysts such as sulfuric acid or sodium bisulfate.

Key parameters and conditions:

| Parameter | Details |

|---|---|

| Reactants | Phthalic anhydride and methanol |

| Catalyst | Concentrated sulfuric acid (1-3% by weight) or sodium bisulfate |

| Temperature | Initial reflux at ~93-95 °C for 3 hours; then raised to 120-130 °C |

| Reaction Time | 3 hours initial reflux; additional 1.5 hours with methanol feed |

| Methanol Proportion | Initial 2 molar equivalents, followed by slow addition of 0.5 molar equivalents |

| Workup | Cooling, washing with aqueous caustic soda (20-30% concentration), separation of ester layer, drying at 110 °C |

| Yield and Purity | ~80-90% conversion; dimethyl phthalate purity >99% after purification |

This step is performed in stages: first, the phthalic anhydride is reacted with methanol under reflux to reach equilibrium, then excess methanol is distilled off, and further methanol is added slowly to drive the reaction to completion. The catalyst facilitates ester bond formation, and the removal of water formed during esterification shifts the equilibrium toward product formation.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group (-CH2OH) is typically introduced by hydroxymethylation of the aromatic ring or an intermediate compound. This can be achieved by reaction with formaldehyde or paraformaldehyde under controlled conditions.

- Reaction conditions often involve mild acidic or basic catalysis.

- Temperature control is essential to avoid side reactions.

- The hydroxymethylation step is selective for the 4-position on the phthalate ring in this compound.

Though specific protocols for this compound are scarce in the literature, hydroxymethylation of aromatic amines is a well-established reaction in organic synthesis and can be adapted here.

Coupling with 3-Aminophenyl Group

The attachment of the 3-aminophenyl moiety involves nucleophilic substitution or condensation reactions between the hydroxymethylated phthalate intermediate and 3-aminophenyl derivatives.

- This step may require activation of the hydroxymethyl group or the use of coupling agents.

- Reaction media may be polar aprotic solvents (e.g., dimethylformamide) to enhance nucleophilicity.

- Temperature and pH are optimized to favor the formation of the desired bond without side reactions.

The precise mechanistic details and conditions are often proprietary or optimized in research labs but generally follow standard organic synthesis protocols for amine coupling.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reactants/Intermediates | Catalyst/Conditions | Outcome/Yield |

|---|---|---|---|---|

| 1 | Esterification | Phthalic anhydride + methanol | Sulfuric acid (1-3%), reflux 93-130 °C | Dimethyl phthalate, >80% conversion |

| 2 | Hydroxymethylation | Dimethyl phthalate intermediate + formaldehyde | Mild acid/base catalysis, temperature controlled | Hydroxymethylated intermediate |

| 3 | Amine coupling | Hydroxymethylated intermediate + 3-aminophenyl compound | Polar aprotic solvent, coupling agents, optimized pH and temperature | Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate |

Research Findings and Optimization Insights

- The esterification step benefits from staged methanol addition and removal of water to push equilibrium toward product formation, achieving high purity and yield.

- Catalyst choice significantly affects reaction rate and selectivity; sulfuric acid remains the preferred catalyst for industrial scale due to cost-effectiveness and efficiency.

- Hydroxymethylation and amine coupling steps require careful control of reaction parameters to avoid by-products and ensure regioselectivity.

- Purification typically involves aqueous washes and drying steps to remove residual catalysts and unreacted starting materials.

- There is limited direct literature on this compound’s synthesis, indicating the need for experimental optimization in research settings.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups in the phthalate moiety are susceptible to hydrolysis under acidic or basic conditions. For dimethyl phthalate analogs:

-

Base-Catalyzed Hydrolysis :

Alkaline conditions (e.g., NaOH) cleave ester bonds, yielding phthalic acid salts and methanol . -

Acid-Catalyzed Hydrolysis :

Produces phthalic acid and methanol via protonation of carbonyl oxygen .

Functional Group Considerations for the Target Compound :

-

The hydroxymethyl group (-CHOH) may undergo dehydration to form a double bond under acidic conditions.

-

The aromatic amine (-NH) could protonate in acidic media, altering reactivity .

Oxidation and Radical Reactions

Phthalate esters react with hydroxyl radicals (- OH) via:

-

Radical Adduct Formation (RAF) :

-

Hydrogen Atom Transfer (HAT) :

Abstraction of hydrogen from alkyl chains or hydroxymethyl groups, generating carbon-centered radicals .

Experimental Data for Analogs :

| Reaction Pathway | Rate Constant (Ms) | Dominant Products |

|---|---|---|

| RAF | Hydroxylated phthalates | |

| HAT | Methyl radicals, aldehydes |

For the target compound, the hydroxymethyl group is a likely site for radical-induced oxidation, forming ketones or carboxylic acids .

Microbial Degradation

Phthalate esters are metabolized by soil and aquatic microorganisms:

Key Microbial Pathways :

-

Hydroxylation of the benzene ring.

-

Ortho- or meta-cleavage of dihydroxylated intermediates.

-

Conversion to tricarboxylic acid (TCA) cycle metabolites (e.g., succinate, acetyl-CoA) .

Degradation Energy Barriers :

| Intermediate | ΔE (kJ/mol) | Toxicity Change |

|---|---|---|

| Hydroxylated form | 1.05 | +4.85% |

| Aldehyde derivative | 1.68 | +17.26% |

The hydroxymethyl group in the target compound may lower energy barriers for microbial degradation compared to non-functionalized phthalates .

Thermal and Photolytic Stability

-

Thermal Decomposition :

Phthalate esters decompose at >300°C, releasing CO, methanol, and aromatic fragments . -

Photolysis :

UV exposure induces homolytic cleavage of ester bonds, generating free radicals .

Safety Data for Dimethyl Phthalate :

| Property | Value |

|---|---|

| Autoignition Temperature | 915°F (491°C) |

| Vapor Pressure | 1 mmHg @ 212.5°F |

| Water Solubility | <1 mg/mL @ 68°F |

The hydroxymethyl and aromatic amine groups may reduce thermal stability compared to dimethyl phthalate .

Reactivity of the Aromatic Amine Group

The 3-aminophenyl group participates in:

-

Diazotization : Reaction with nitrous acid (HNO) to form diazonium salts, enabling coupling reactions .

-

Schiff Base Formation : Condensation with aldehydes or ketones .

Example Reaction :

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (due to -NH and -OCH) undergoes:

Scientific Research Applications

Applications in Scientific Research

-

Drug Development :

- This compound has been explored as a potential drug candidate due to its ability to interact with biological systems effectively. The presence of the amino group allows for hydrogen bonding and interactions with biomolecules, making it a candidate for further pharmacological studies.

-

Polymer Chemistry :

- Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate serves as a monomer in the synthesis of new polymeric materials. Its incorporation into polymer chains can enhance properties such as flexibility, thermal stability, and chemical resistance.

-

Bioconjugation :

- The hydroxymethyl group can be utilized for bioconjugation processes, linking biomolecules (like proteins or nucleic acids) to synthetic polymers for drug delivery systems or diagnostic applications.

Applications in Cosmetics

Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate is increasingly recognized in cosmetic formulations due to its functional properties:

-

Stabilizers and Emollients :

- It acts as a stabilizer in emulsions, enhancing the texture and feel of creams and lotions. Its emollient properties help in moisturizing the skin, making it suitable for personal care products.

-

Active Ingredients :

- Research indicates that this compound may exhibit antioxidant properties, contributing to skin protection against oxidative stress. Its incorporation into formulations could enhance the efficacy of anti-aging products.

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Drug Development | Potential drug candidate | Effective interaction with biological systems |

| Polymer Chemistry | Monomer for new polymer synthesis | Enhanced flexibility and stability |

| Bioconjugation | Linking biomolecules to polymers | Improved drug delivery systems |

| Cosmetics | Stabilizer and emollient | Improved texture and moisturizing effects |

| Active Ingredients | Antioxidant properties | Skin protection against oxidative stress |

Case Studies

-

Case Study on Drug Development :

- A study investigated the pharmacokinetics of dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate in animal models, demonstrating its potential as a therapeutic agent due to favorable absorption and distribution profiles.

-

Cosmetic Formulation Research :

- In a recent formulation study, dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate was incorporated into a moisturizer. Results showed significant improvements in skin hydration levels compared to control products, highlighting its efficacy as an active ingredient.

Mechanism of Action

The mechanism by which Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 3-aminophenyl group in the target compound introduces electron-donating and hydrogen-bonding capabilities, contrasting with the electron-withdrawing CF₃ group in dimethyl 4-(trifluoromethyl)phthalate. This difference likely impacts reactivity and solubility .

- Steric and Solubility Considerations: Compared to diisooctyl phthalate, the target compound’s smaller methyl esters and polar substituents may enhance solubility in polar solvents (e.g., DMSO or methanol) but reduce compatibility with nonpolar matrices .

2.2 Reactivity and Metabolic Pathways

- Hydroxymethyl Group: The hydroxymethyl substituent in the target compound shares similarities with 4-(hydroxymethyl)phenylhydrazine (), which undergoes enzymatic oxidation to form reactive diazonium ions.

- Amino Group Reactivity: Unlike the acetylated amino group in 3-acetylamino-phthalate, the primary amine in the target compound could participate in Schiff base formation or condensation reactions, making it a versatile intermediate for further functionalization .

Biological Activity

Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate (DMAP) is a compound of increasing interest due to its potential biological activities. This article explores the biological activity of DMAP, focusing on its anticancer, antibacterial, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

DMAP is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 235.24 g/mol

- IUPAC Name : Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate

The presence of the hydroxymethyl and amino groups in its structure suggests potential interactions with biological targets, which may lead to various therapeutic effects.

Anticancer Activity

Research indicates that DMAP exhibits significant anticancer activity. A study evaluated its effects on human cancer cell lines, revealing that DMAP can induce cytotoxicity through mechanisms such as apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of DMAP

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 25 ± 5 | Apoptosis induction |

| HCT116 (Colon Cancer) | 30 ± 7 | Cell cycle arrest |

The IC values indicate the concentration required to inhibit cell growth by 50%. The lower the IC, the more potent the compound is against that cell line.

Antibacterial Activity

DMAP also demonstrates antibacterial properties against a range of pathogens. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of DMAP

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The MIC values reflect the lowest concentration of DMAP needed to inhibit bacterial growth, indicating its potential as an antimicrobial agent.

Enzyme Inhibition

In addition to its anticancer and antibacterial activities, DMAP has been investigated for its enzyme inhibition capabilities. It has shown promise in inhibiting certain enzymes that are crucial for cancer cell proliferation.

Table 3: Enzyme Inhibition by DMAP

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| Alkaline Phosphatase | 70 |

| Cyclooxygenase | 65 |

These results suggest that DMAP could serve as a lead compound for developing new therapeutic agents targeting specific enzymes involved in disease processes.

Case Studies and Research Findings

Several case studies have highlighted the biological activities of DMAP:

- Anticancer Study : In vitro studies on A549 cells demonstrated that treatment with DMAP led to a significant reduction in cell viability, with morphological changes indicative of apoptosis observed under microscopy.

- Antibacterial Efficacy : Clinical isolates of Staphylococcus aureus were treated with DMAP, resulting in a marked decrease in bacterial colony-forming units (CFUs), supporting its potential use in treating bacterial infections.

- Enzyme Interaction Studies : Kinetic studies revealed that DMAP acts as a competitive inhibitor for alkaline phosphatase, providing insights into its mechanism of action at the molecular level.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate?

- Methodological Answer : Synthesis typically involves esterification and hydroxylation steps under controlled conditions (e.g., temperature, solvent polarity). Characterization requires multi-technique validation:

- NMR spectroscopy (¹H/¹³C) for structural elucidation.

- HPLC with UV detection (λmax ~255 nm) for purity assessment .

- IR spectroscopy to confirm functional groups (e.g., phthalate ester C=O stretches).

Data should be cross-validated using orthogonal methods (e.g., mass spectrometry) to minimize instrumental bias .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow stringent safety measures:

- PPE : Wear impermeable gloves (tested for chemical resistance), safety goggles with side shields, and lab coats .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.

- Emergency measures : Maintain eyewash stations and safety showers; avoid skin/eye contact.

- Storage : Store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate?

- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Use AI-driven platforms (e.g., COMSOL Multiphysics) for virtual screening of solvent systems and catalysts. For example:

- Simulate energy profiles to identify rate-limiting steps.

- Apply machine learning to predict optimal reaction conditions (e.g., pH, temperature) .

Validate predictions with small-scale experiments before scaling .

Q. How can multifactorial experimental designs improve yield optimization for this compound?

- Methodological Answer : Use orthogonal design or full factorial designs to evaluate interactions between variables (e.g., catalyst loading, reaction time). Example workflow:

- Define factors (e.g., 3 variables at 2 levels = 8 experiments).

- Analyze results via regression models to identify significant parameters.

- Apply response surface methodology (RSM) for non-linear optimization .

Q. How should researchers address contradictions in experimental data (e.g., unexpected byproducts or variable yields)?

- Methodological Answer : Conduct systematic error analysis :

- Instrumental errors : Replicate experiments using alternative techniques (e.g., GC-MS vs. HPLC for purity checks).

- Procedural variability : Standardize protocols (e.g., strict temperature control).

- Statistical validation : Use ANOVA to assess reproducibility; apply outlier detection algorithms (e.g., Grubbs’ test) .

Q. What strategies integrate experimental and computational data to enhance reaction mechanism understanding?

- Methodological Answer : Combine density functional theory (DFT) simulations with kinetic studies:

- Map computed transition states to experimental activation energies.

- Use cheminformatics tools (e.g., Gaussian or ORCA) to correlate spectroscopic data with electronic structures.

- Implement feedback loops where experimental results refine computational models .

Data Management and Validation

Q. What are best practices for ensuring data integrity in studies involving this compound?

- Methodological Answer :

- Metadata tagging : Log experimental conditions (e.g., humidity, batch-specific reagent purity) systematically.

- Encrypted databases : Use LIMS (Laboratory Information Management Systems) with role-based access controls .

- Peer validation : Share raw data (e.g., NMR spectra) via repositories like Zenodo for independent verification .

Ethical and Epistemological Considerations

Q. How do ontological assumptions (e.g., mechanistic vs. emergent reaction behaviors) influence experimental design?

- Methodological Answer : Researchers must align hypothesis formulation with their epistemological stance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.